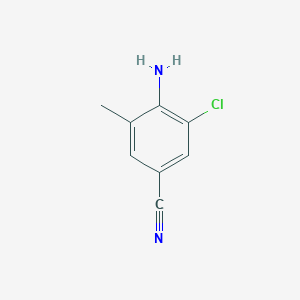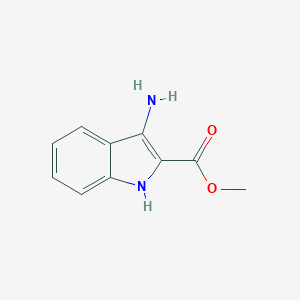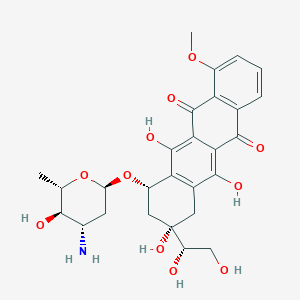
依托泊苷醇
描述
Epirubicinol is a metabolite of the anthracycline drug epirubicin, which is widely used in chemotherapy. Epirubicinol is formed through the reduction of the C-13 keto group of epirubicin. This compound retains the antitumor properties of its parent compound and is involved in the therapeutic effects and side effects associated with epirubicin treatment.
科学研究应用
Epirubicinol has several scientific research applications, including:
Chemistry: Used as a model compound to study the metabolic pathways of anthracyclines and their derivatives.
Biology: Investigated for its role in the cellular mechanisms of drug resistance and toxicity.
Medicine: Studied for its therapeutic potential and side effects in cancer treatment, particularly in breast cancer, ovarian cancer, and lymphomas.
Industry: Utilized in the development of new drug formulations and delivery systems to enhance the efficacy and reduce the toxicity of anthracycline-based therapies.
作用机制
- The binding of Epirubicinol to DNA triggers DNA cleavage by topoisomerase II, resulting in cytocidal (cell-killing) activity .
Target of Action
Mode of Action
Pharmacokinetics
生化分析
Biochemical Properties
Epirubicinol interacts with DNA in a variety of ways, including intercalation (squeezing between the base pairs), DNA strand breakage, and inhibition of the enzyme topoisomerase II . These interactions disrupt the synthesis and function of DNA, contributing to Epirubicinol’s antitumor effects .
Cellular Effects
Epirubicinol exhibits cytotoxic activity, although its in vivo concentrations are unlikely to reach levels sufficient to produce cytotoxic effects . It interferes with DNA synthesis and function, leading to cell death . The compound’s cytotoxic effects may also involve binding to cell membranes and plasma proteins .
Molecular Mechanism
Epirubicinol exerts its effects at the molecular level primarily through its interaction with DNA and topoisomerase II . By intercalating DNA strands, it inhibits DNA and RNA synthesis . It also triggers DNA cleavage by topoisomerase II, leading to cell death .
Temporal Effects in Laboratory Settings
The pharmacokinetics of Epirubicin, from which Epirubicinol is derived, can be described by a 3-compartment model, with half-life values of 3.2 minutes, 1.2 hours, and 32 hours for each phase . This suggests that the effects of Epirubicinol may change over time in laboratory settings.
Dosage Effects in Animal Models
While specific studies on Epirubicinol’s dosage effects in animal models are limited, research on Epirubicin suggests that its effects are dose-dependent
Metabolic Pathways
Epirubicinol is a metabolite of Epirubicin, formed through the reduction of the C-13 keto-group . Other metabolites of Epirubicin include 2 glucuronides and 4 aglycones . These metabolic pathways, unique to Epirubicin metabolism in humans, might explain the better tolerability of Epirubicin compared to Doxorubicin .
Transport and Distribution
Epirubicin, the parent compound of Epirubicinol, is extensively distributed into tissues . Its elimination is predominantly biliary, with less than 15% of the drug excreted in the urine . This suggests that Epirubicinol may also be widely distributed within cells and tissues.
Subcellular Localization
Given that Epirubicin, its parent compound, interacts with DNA and topoisomerase II , it is likely that Epirubicinol is also localized in the nucleus where these molecules are found
准备方法
Synthetic Routes and Reaction Conditions: Epirubicinol is primarily synthesized through the metabolic reduction of epirubicin in the body. The reduction of the C-13 keto group in epirubicin results in the formation of epirubicinol. This process can be replicated in vitro using specific reducing agents under controlled conditions.
Industrial Production Methods: Industrial production of epirubicinol involves the biotransformation of epirubicin using microbial or enzymatic systems. These systems are designed to mimic the metabolic pathways in the human body, ensuring the efficient conversion of epirubicin to epirubicinol. The process typically involves the use of specific strains of bacteria or enzymes that catalyze the reduction reaction.
化学反应分析
Types of Reactions: Epirubicinol undergoes various chemical reactions, including:
Oxidation: Epirubicinol can be oxidized back to epirubicin under certain conditions.
Reduction: Further reduction of epirubicinol can lead to the formation of other metabolites.
Substitution: Epirubicinol can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Reformation of epirubicin.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted epirubicinol derivatives with modified pharmacological properties.
相似化合物的比较
Doxorubicinol: A metabolite of doxorubicin with similar antitumor properties.
Daunorubicinol: A metabolite of daunorubicin, another anthracycline used in chemotherapy.
Idarubicinol: A metabolite of idarubicin, known for its potent antitumor activity.
Comparison: Epirubicinol is unique due to its specific metabolic pathway and the distinct spatial orientation of its hydroxyl group at the 4’ carbon of the sugar moiety. This difference in chirality may account for its faster elimination and reduced toxicity compared to other anthracycline metabolites. Additionally, epirubicinol’s formation and activity are closely linked to the therapeutic and side effect profiles of epirubicin, making it a critical compound in understanding and optimizing anthracycline-based cancer treatments.
属性
IUPAC Name |
(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZRZOVSJNSBFR-QXAZHNFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76155-56-1 | |
| Record name | 13-Dihydro-4'-epidoxorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076155561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPIRUBICINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YZM874P44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)

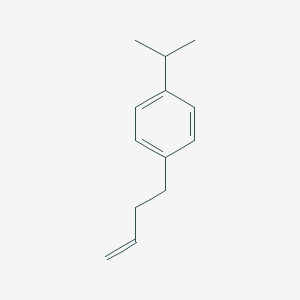
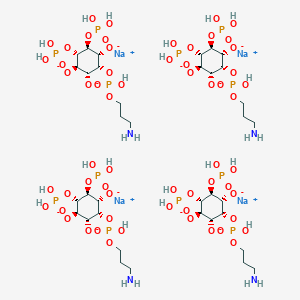
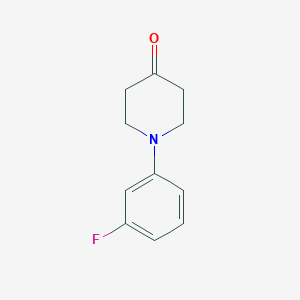
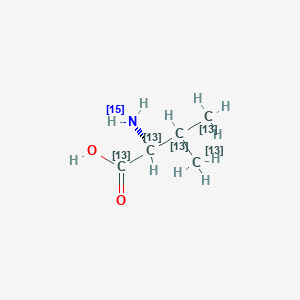
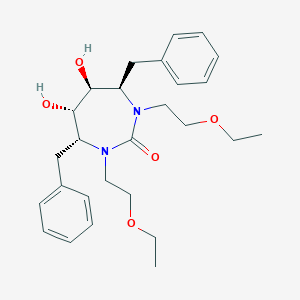
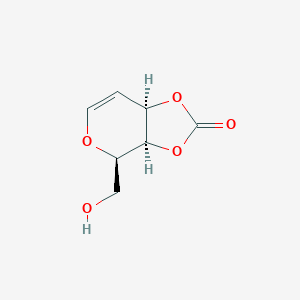
![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)


